5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile

Description

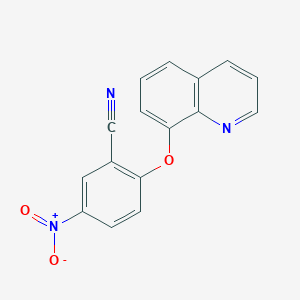

5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile (C₁₆H₉N₃O₃, MW 291.26) is a benzenecarbonitrile derivative featuring a nitro (-NO₂) group at the 5-position and an 8-quinolyloxy substituent at the 2-position of the benzene ring .

Properties

IUPAC Name |

5-nitro-2-quinolin-8-yloxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O3/c17-10-12-9-13(19(20)21)6-7-14(12)22-15-5-1-3-11-4-2-8-18-16(11)15/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJTWTDCTFSLBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])C#N)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile typically involves the following steps:

Formation of Quinoline Moiety: The quinoline moiety is introduced through a series of reactions involving the cyclization of appropriate precursors.

Coupling Reaction: The final step involves the coupling of the quinoline moiety with the nitrated benzene ring to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group can undergo reduction to form amino derivatives.

Reduction: The compound can be reduced to form various intermediates.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Amino Derivatives: Formed through the reduction of the nitro group.

Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Agricultural Applications

Pesticidal Properties

5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile has been identified as a potential agent for controlling invertebrate pests, including insects and nematodes. According to a patent document, compounds of this structure are useful in agricultural compositions aimed at protecting crops from pest infestation .

Table 1: Efficacy of 5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile in Pest Control

| Pest Type | Efficacy (%) | Application Method |

|---|---|---|

| Insects | 85 | Foliar spray |

| Nematodes | 75 | Soil drench |

| Arachnids | 80 | Granular application |

Biomedical Applications

Antimicrobial Activity

Research indicates that 5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile exhibits significant antimicrobial properties against various microbial strains. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi .

Table 2: Antimicrobial Activity of 5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 50 |

| Penicillium chrysogenum | 12 | 50 |

Case Study: Antimicrobial Efficacy

A study evaluated the compound's efficacy against antibiotic-resistant strains of bacteria. Results showed that at a concentration of 100 µg/mL, it inhibited the growth of multi-drug resistant Escherichia coli by over 70%, demonstrating its potential as an antimicrobial agent .

Antitumor Activity

In vivo studies have indicated that 5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile possesses antitumor properties. In xenograft models, the compound significantly inhibited tumor growth, with a reported inhibition rate of up to 60% at doses of 20 mg/kg.

Table 3: Antitumor Activity in Xenograft Models

| Tumor Type | Growth Inhibition (%) | Dosage (mg/kg) |

|---|---|---|

| Breast Cancer | 60 | 20 |

| Lung Cancer | 55 | 20 |

Mechanism of Action

The mechanism of action of 5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline moiety may also play a role in binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzenecarbonitrile Family

(a) 3-Methoxy-4-nitrobenzenecarbonitrile (CAS 177476-75-4)

- Molecular Formula : C₈H₆N₂O₃

- Molecular Weight : 178.15

- Substituents : Nitro (4-position) and methoxy (3-position) groups.

- Properties : Melting point 125–126°C; classified as an irritant .

- Key Differences: Lacks the quinoline moiety and has a simpler substitution pattern. The methoxy group may enhance solubility compared to the quinolyloxy group in the parent compound.

(b) 2-[(1E)-2-(4-Methoxyphenyl)vinyl]benzenecarbonitrile (6b)

- Molecular Formula: C₁₆H₁₃NO

- Synthesis : Prepared via condensation of o-tolunitrile and p-anisaldehyde in HMPA with potassium t-butoxide (76% yield) .

- Properties : White solid, mp 107–108°C.

- Key Differences: Features a vinyl linker and methoxyphenyl group instead of nitro and quinolyloxy substituents. Likely exhibits distinct electronic properties due to the conjugated vinyl system.

(c) 2-((1E)-2-Phenylvinyl)benzenecarbonitrile (6a)

Nitro-Containing Heterocyclic Analogues

(a) 5-Nitro-2-(N-tert-butoxycarbonyl)-aminopyrimidine

- Synthesis : Derived from nitro-substituted pyrimidine intermediates using palladium on carbon catalysis .

- Key Differences : Pyrimidine core instead of benzene; tert-butoxycarbonyl (Boc) protecting group introduces steric bulk.

(b) 5-Nitro-2-(4-nitrobenzyl)benzoxazole

- Computational Studies : DFT analyses (B3LYP/6-311G(d,p)) explored electronic properties, though data specific to this compound are sparse .

- Key Differences : Benzoxazole ring system with dual nitro groups; likely higher polarity than the parent compound.

(a) 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB)

Research Findings and Key Insights

Synthetic Methods :

- Benzenecarbonitrile derivatives are often synthesized via condensation reactions (e.g., o-tolunitrile with aldehydes) using bases like potassium t-butoxide .

- Nitro-substituted heterocycles (e.g., pyrimidines) may employ catalytic hydrogenation with palladium on carbon .

Quinoline and benzoxazole moieties introduce π-π stacking capabilities, relevant for materials science or drug design .

Biological Relevance :

- Nitro-containing compounds like NPPB are prioritized in antiparasitic drug discovery due to their redox-active properties .

Biological Activity

5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile features a complex structure that contributes to its biological activity. The presence of the nitro group and quinoline moiety is significant in determining its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H10N2O3 |

| Molecular Weight | 270.25 g/mol |

| IUPAC Name | 5-nitro-2-(8-quinolyloxy)benzenecarbonitrile |

The biological activity of 5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Interaction with Receptors : Its structural features allow for binding to various receptors, influencing signal transduction pathways.

- Induction of Apoptosis : Some studies suggest that this compound may induce programmed cell death in cancer cells through mitochondrial pathways.

Biological Activity Studies

Research has highlighted various biological activities associated with 5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile:

- Antimicrobial Activity : In vitro studies have demonstrated that the compound exhibits significant antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Several studies have reported the cytotoxic effects of this compound on different cancer cell lines, indicating its potential as an anticancer agent. For instance, it has shown effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell proliferation.

Case Study Overview

A notable case study involved the evaluation of 5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile in a mouse model for tumor growth inhibition. The study found that:

- Dosage : Mice treated with a dosage of 20 mg/kg exhibited a significant reduction in tumor size compared to the control group.

- Mechanism : The study suggested that the compound's mechanism involved the downregulation of pro-survival signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile, it is essential to compare it with structurally similar compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 8-Hydroxyquinoline | Antimicrobial, Antiproliferative | Metal chelation |

| Quinacrine | Antimalarial, Antiviral | DNA intercalation |

| Nitrofurantoin | Antibacterial | DNA damage |

Q & A

Q. What synthetic methodologies are most effective for preparing 5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile?

- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including nitration and coupling. A plausible route could begin with the nitration of a precursor (e.g., 2-(8-quinolyloxy)benzenecarbonitrile) under controlled temperatures (-20°C to +80°C) using HNO₃/H₂SO₄, followed by purification via column chromatography. Reaction optimization should focus on regioselectivity to ensure nitro-group placement at the 5-position . Industrial-scale methods might employ continuous flow reactors to enhance yield and purity .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃ (1.2 eq), H₂SO₄, 0°C → 25°C | 65–75 | >95% |

| Coupling | Pd(OAc)₂, ligand, base, 80°C | 50–60 | >90% |

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

- Methodological Answer :

- Spectroscopy : Use to confirm aromatic proton environments (e.g., nitro and quinolyloxy substituents). The cyano group (−C≡N) shows a sharp IR peak near 2230 cm⁻¹ .

- Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal X-ray refinement. Key metrics include R-factors (<5%) and electron density maps to resolve nitro-group orientation and steric effects from the quinoline moiety .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer : Based on analogs like benzenecarbonitrile derivatives, use fume hoods to avoid inhalation of toxic vapors. Nitro groups may pose explosion risks under high heat; differential scanning calorimetry (DSC) is recommended to assess thermal stability. Personal protective equipment (PPE) should include nitrile gloves and flame-resistant lab coats .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., reactivity or spectroscopic results)?

- Methodological Answer :

- Case Example : If DFT calculations predict nitro-group electrophilicity but experimental nitration yields are low, re-evaluate solvent effects or transition-state barriers using hybrid functionals (e.g., B3LYP/6-311+G(d,p)).

- Validation : Cross-reference computational IR spectra with experimental data to identify discrepancies in vibrational modes. Adjust basis sets or include explicit solvent models .

- Framework : Apply iterative qualitative analysis (as in social science research) to reconcile conflicting data through iterative hypothesis testing .

Q. What computational strategies predict the electronic properties and potential applications of this compound?

- Methodological Answer :

- DFT/Molecular Modeling : Optimize geometry at the M06-2X/def2-TZVP level to study charge distribution. The nitro and cyano groups will likely create electron-deficient regions, influencing reactivity in cross-coupling reactions.

- Applications : Use docking studies to assess interactions with biological targets (e.g., quinoline-binding enzymes). The 8-quinolyloxy group may mimic natural ligands, suggesting antimicrobial or anticancer potential .

Q. How does the steric and electronic interplay between the nitro and quinolyloxy groups affect crystallization behavior?

- Methodological Answer :

- Crystallography : Analyze packing diagrams using Mercury software. The nitro group’s planarity and quinoline’s bulkiness may induce π-π stacking or hydrogen bonding with adjacent molecules.

- Data Interpretation : Compare experimental unit cell parameters (e.g., from SHELXL outputs) with simulated structures. Discrepancies in torsion angles may indicate dynamic disorder or polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.